Synthetic Utility: 6-Amino vs. 6-Chloro Handles
The defining chemical feature of the target compound is the primary amine at the C6 position. Unlike the 6-chloro analog (CAS: 887147-22-0), which is primarily used for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the free amine enables a completely different set of transformations such as reductive amination, amide bond formation, or conversion to ureas and sulfonamides without a prior deprotection step . This directly impacts the design of parallel libraries in medicinal chemistry.
| Evidence Dimension | C6 Functional Group Reactivity |
|---|---|
| Target Compound Data | Primary Amine (-NH2); Molecular Weight: 277.32 g/mol; Formula: C13H19N5O2 |
| Comparator Or Baseline | 6-Chloro (-Cl) Analog (CAS: 887147-22-0); Molecular Weight: 296.75 g/mol; Formula: C13H17ClN4O2 |
| Quantified Difference | Different reactive class (nucleophile vs. electrophile for cross-coupling); Molecular Weight difference of 19.43 g/mol. |
| Conditions | Standard organic synthesis planning; data derived from molecular formula and vendor specifications . |
Why This Matters
This difference dictates the synthetic route and the structure of final library compounds; selecting the wrong analog can stall a medicinal chemistry campaign, making the target compound the only viable choice for amine-centric derivatization.
